molecular formula C23H22N6O2S B2360035 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 1421468-10-1

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No. B2360035
M. Wt: 446.53
InChI Key: QTAMASDYAMZZNZ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .


Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The structures of the compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .

Scientific Research Applications

Application 1: Cytotoxic Activity Against Human Cancer Cell Lines

Scientific Field

Medicinal Chemistry, Oncology Summary of Application: A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a), and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . Methods of Application: The compounds were synthesized and their cytotoxicity was tested against human cancer cell lines . Results: The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), with slightly higher inhibition on VEGFR2 than 5a (5.72% and 3.76% inhibitory rate at 20 μM, respectively), was a potential inhibitor against MDA-MB-231 (IC 50 = 1.4 μM) compared with sorafenib (IC 50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC 50 = 22.6 μM) .

Application 3: Catalyst-Free Synthesis

Scientific Field

Organic Chemistry Summary of Application: A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Methods of Application: The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom . Results: The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c30-32(31,19-10-8-17-5-3-4-16-7-9-18(19)23(16)17)28-13-12-25-21-14-22(27-15-26-21)29-20-6-1-2-11-24-20/h1-6,8,10-11,14-15,28H,7,9,12-13H2,(H2,24,25,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAMASDYAMZZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCCNC4=CC(=NC=N4)NC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

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